Cas no 91225-40-0 (5-Bromo-3-hydrazinylpyrazin-2-amine)

5-Bromo-3-hydrazinylpyrazin-2-amine is a heterocyclic compound featuring a pyrazine core substituted with bromo, hydrazinyl, and amino functional groups. This structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The presence of both hydrazinyl and amino groups enhances its reactivity, enabling diverse derivatization pathways, while the bromo substituent facilitates further functionalization via cross-coupling reactions. Its well-defined molecular architecture is advantageous for constructing complex nitrogen-containing scaffolds. The compound is typically handled under controlled conditions due to its reactive functional groups, ensuring stability and purity for research applications. Its utility in medicinal chemistry and material science underscores its importance as a synthetic building block.
5-Bromo-3-hydrazinylpyrazin-2-amine structure
91225-40-0 structure
Product Name:5-Bromo-3-hydrazinylpyrazin-2-amine
CAS No:91225-40-0
MF:C4H6BrN5
MW:204.027938365936
CID:799405
PubChem ID:13317206
Update Time:2025-05-25

5-Bromo-3-hydrazinylpyrazin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-3-hydrazinylpyrazin-2-amine
    • 2-AMINO-5-BROMO-3-HYDRAZINOPYRAZINE
    • 2-Pyrazinamine,5-bromo-3-hydrazinyl-
    • 5-bromo-3-hydrazinyl-2-Pyrazinamine
    • 2-AMINO-5-BROMO-3-HYDRAZINYLPYRAZINE
    • 5-bromo-3-hydrazinopyrazin-2-amine
    • 5-bromo-3-hydrazinopyrazine-2-ylamine
    • 91225-40-0
    • FT-0646706
    • 5-bromo-3-hydrazino-pyrazin-2-amine
    • DTXSID00536612
    • AKOS022175050
    • DB-078933
    • MDL: MFCD08460059
    • Inchi: 1S/C4H6BrN5/c5-2-1-8-3(6)4(9-2)10-7/h1H,7H2,(H2,6,8)(H,9,10)
    • InChI Key: ICNQNMMYCFNORD-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C(=N1)NN)N

Computed Properties

  • Exact Mass: 202.98100
  • Monoisotopic Mass: 202.98066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 89.8Ų

Experimental Properties

  • Density: 2.02
  • Boiling Point: 362.2°C at 760 mmHg
  • Flash Point: 172.8°C
  • Refractive Index: 1.792
  • PSA: 89.85000
  • LogP: 1.46140

5-Bromo-3-hydrazinylpyrazin-2-amine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-Bromo-3-hydrazinylpyrazin-2-amine Related Literature

Additional information on 5-Bromo-3-hydrazinylpyrazin-2-amine

5-Bromo-3-hydrazinylpyrazin-2-amine (CAS No. 91225-40-0): A Comprehensive Overview

The compound 5-Bromo-3-hydrazinylpyrazin-2-amine (CAS No. 91225-40-0) is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of pyrazine derivatives, which have been extensively studied due to their unique electronic properties and structural versatility. The presence of a bromine atom at the 5-position and a hydrazine group at the 3-position introduces intriguing electronic effects, making this compound a valuable subject for both fundamental research and applied studies.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 5-Bromo-3-hydrazinylpyrazin-2-amine. Researchers have employed various strategies, including multi-component reactions and transition-metal-catalyzed processes, to achieve high yields and purity levels. These methods not only enhance the accessibility of the compound but also pave the way for its large-scale production, which is essential for industrial applications.

The structural uniqueness of 5-Bromo-3-hydrazinylpyrazin-2-amine lies in its pyrazine ring system, which serves as a platform for diverse functionalization. The bromine substituent at the 5-position imparts electron-withdrawing effects, while the hydrazine group at the 3-position introduces nucleophilic character. This combination makes the compound highly reactive towards various electrophiles and nucleophiles, facilitating its use in cross-coupling reactions and other organic transformations.

Recent studies have highlighted the potential of 5-Bromo-3-hydrazinylpyrazin-2-amine in drug discovery. Its ability to act as a scaffold for bioactive molecules has been demonstrated in several pharmacological assays. For instance, researchers have explored its role as a kinase inhibitor, where the pyrazine ring serves as a binding motif for ATP pockets in protein kinases. The bromine substituent further enhances the molecule's bioavailability and selectivity, making it a promising candidate for anti-cancer drug development.

In addition to its biological applications, 5-Bromo-3-hydrazinylpyrazin-2-amine has shown remarkable potential in materials science. Its ability to form coordination polymers and metalloorganic frameworks (MOFs) has been exploited for applications in gas storage, catalysis, and sensing technologies. The hydrazine group acts as a versatile ligand, enabling strong metal-ligand interactions that are crucial for these applications.

The synthesis of 5-Bromo-3-hydrazinylpyrazin-2-amine involves a series of well-defined steps that ensure high purity and structural integrity. Starting from pyrazine derivatives, researchers typically introduce bromine via electrophilic substitution or other halogenation techniques. The hydrazine group is then incorporated through nucleophilic substitution or coupling reactions, depending on the specific conditions required.

One of the most exciting developments in recent years is the use of 5-Bromo-3-hydrazinylpyrazin-2-amine in click chemistry. Its reactivity towards azide groups has enabled the formation of stable triazole linkages, which are widely used in drug delivery systems and supramolecular chemistry. This highlights the compound's versatility and its ability to adapt to emerging trends in chemical synthesis.

From an environmental standpoint, 5-Bromo-3-hydrazinylpyrazin-2

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